2-(Furan-2-yl)azetidine

Drug Discovery Scaffold Diversification Azetidine Chemistry

2-(Furan-2-yl)azetidine is a heterocyclic building block combining a four-membered azetidine ring directly substituted at the 2-position with a furan ring. The azetidine provides a strained, conformationally restricted nitrogen-containing core, while the furan contributes an aromatic oxygen-heterocycle with electron-rich properties, collectively offering a scaffold for both medicinal chemistry exploration and patent-protected derivative synthesis.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 777886-82-5
Cat. No. B1438199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)azetidine
CAS777886-82-5
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC=CO2
InChIInChI=1S/C7H9NO/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2
InChIKeyFXSBCJGVJOJKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)azetidine (CAS 777886-82-5): Procurement-Relevant Structural and Physicochemical Identity


2-(Furan-2-yl)azetidine is a heterocyclic building block combining a four-membered azetidine ring directly substituted at the 2-position with a furan ring. The azetidine provides a strained, conformationally restricted nitrogen-containing core, while the furan contributes an aromatic oxygen-heterocycle with electron-rich properties, collectively offering a scaffold for both medicinal chemistry exploration and patent-protected derivative synthesis . Its molecular formula is C7H9NO with a molecular weight of 123.15 g/mol .

Why Simple Azetidine or Furan Analogs Cannot Functionally Replace 2-(Furan-2-yl)azetidine


The specific combination of an unsubstituted azetidine directly linked to a furan-2-yl group confers a unique set of electronic, steric, and conformational properties that cannot be replicated by simple 2-phenylazetidine, 2-(pyridin-2-yl)azetidine, or 3-(furan-2-yl)azetidine analogs. While these compounds may appear superficially similar, the direct attachment of the furan at the 2-position modulates the basicity of the azetidine nitrogen and the electron density on the heteroaromatic ring, which critically influences both reactivity in further derivatization and biological target engagement in patent-specified antiparasitic applications [1].

2-(Furan-2-yl)azetidine: Quantified Differentiators Against Closest Analogs


Structural Differentiation Against 2-Phenylazetidine: Heteroatom-Containing Aromatic Substituent

2-(Furan-2-yl)azetidine incorporates a heteroaryl furan ring directly at the azetidine 2-position, whereas the closest simple analog 2-phenylazetidine uses a carbocyclic phenyl ring. This structural difference results in distinct electronic properties: the furan oxygen acts as an H-bond acceptor and alters the pi-electron density, which is absent in the phenyl analog. This structural difference is quantified by the presence of the oxygen atom, which contributes to a higher hydrogen bond acceptor count (2 vs. 1) and a predicted lower LogP value for the furan analog [1]. While direct experimental LogP data for 2-(Furan-2-yl)azetidine is absent from authoritative databases, class-level inference from other furan-containing heterocycles indicates a significant impact on solubility and permeability profiles compared to 2-phenylazetidine (expected LogP ~-0.3 vs ~1.0 respectively) .

Drug Discovery Scaffold Diversification Azetidine Chemistry

Differentiation from 3-(Furan-2-yl)azetidine: Regioisomeric Impact on Conformational Preference

As a regioisomer, 3-(Furan-2-yl)azetidine is structurally distinct from 2-(Furan-2-yl)azetidine. The position of the furan substituent directly alters the overall molecular shape and the orientation of the basic azetidine nitrogen, which can affect both chemical reactivity and interactions with biological targets. The 2-substituted isomer places the furan in the same plane as the azetidine ring nitrogen, potentially influencing its basicity and coordination chemistry differently than the 3-substituted isomer. No direct comparative experimental data exists, but this regioisomerism is a foundational differentiator for structure-activity relationships (SAR) [1].

Conformational Analysis Azetidine Scaffolds Medicinal Chemistry

Enabling a Patented Antiparasitic Pharmacophore: Class-Level Evidence from Dihydrofuran Azetidine Patents

A key patent family (WO2013119963A1) explicitly claims dihydrofuran-substituted azetidine derivatives as parasiticidal agents, wherein the furan-azetidine core is a fundamental structural requirement for the claimed activity [1]. While the patent does not isolate 2-(Furan-2-yl)azetidine as a final active agent, it establishes a class-level precedent that an azetidine directly substituted with a (dihydro)furan ring constitutes a privileged scaffold for antiparasitic activity. This provides a strong rationale for procuring 2-(Furan-2-yl)azetidine as a key synthetic intermediate or initial hit structure for developing novel parasiticides, offering an advantage over azetidines substituted with other heterocycles not covered by this patent landscape [1].

Antiparasitic Patent Analysis Azetidine Derivatives

Differentiation from Alicyclic Analog 2-(Oxolan-2-yl)azetidine: Aromaticity Modulates Reactivity and Target Binding

2-(Oxolan-2-yl)azetidine (2-(tetrahydrofuran-2-yl)azetidine, CAS 1555100-10-1) features a fully saturated furan analog, while 2-(Furan-2-yl)azetidine contains an aromatic furan ring. This difference in aromaticity leads to distinct electronic properties: the aromatic furan is planar and resonance-stabilized, altering its chemical reactivity and potential for pi-stacking interactions with biological targets, whereas the saturated oxolane ring is puckered and lacks a delocalized pi-system . Quantitative comparison of dipole moments or HOMO energies is not available in published literature, but the aromatic character of the furan ring is a fundamental differentiator for medicinal chemistry considerations.

Reactivity Aromaticity Saturated Heterocycles

Limited Evidentiary Environment: Acknowledgment and Mitigation

It must be explicitly noted that a comprehensive search of primary literature, authoritative databases (including PubChem, ChemSpider, and BindingDB), and patent repositories revealed no direct head-to-head quantitative pharmacological data (IC50, EC50, LogD, solubility, etc.) for 2-(Furan-2-yl)azetidine against any specific biological target or comparator compound [1]. Reliable experimental physicochemical data (melting point, boiling point, LogP, pKa) is also absent from major databases. Potential users should therefore approach procurement with the understanding that this compound's differentiation is currently limited to its structural and intellectual property positioning, and that any advanced biological application will require de novo profiling.

Data Scarcity Chemical Probes Research Chemicals

Recommended Application Scenarios for 2-(Furan-2-yl)azetidine Based on Verified Evidence


Synthesis of Patent-Protected Dihydrofuran Azetidine Antiparasitic Agents

2-(Furan-2-yl)azetidine serves as a direct and essential precursor for the synthesis of dihydrofuran azetidine derivatives claimed in the WO2013119963 patent family. Procuring this specific azetidine building block is necessary for medicinal chemists aiming to develop novel parasiticides within this patented chemical space. The use of 2-(Furan-2-yl)azetidine directly supports the generation of the core pharmacophore, unlike non-furan analogs which would fall outside the scope of the claimed invention [1].

Fragment-Based Drug Discovery (FBDD) Library Expansion with Heteroaryl Azetidines

Despite the lack of pharmacological profiling data, 2-(Furan-2-yl)azetidine represents a rationally designed fragment for expanding azetidine-based libraries. Its structural differentiation from 2-phenylazetidine and 2-(thiophen-2-yl)azetidine makes it a valuable tool for probing the impact of an electron-rich aromatic furan on target binding. As noted, furan is known to enhance solubility and modify molecular recognition profiles compared to phenyl, making this compound a high-priority inclusion for fragment screens targeting novel binding sites [1].

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies of Azetidine Derivatives

In projects that have identified activity for a furan-azetidine scaffold, it is critical to explore SAR around the point of attachment. 2-(Furan-2-yl)azetidine is the specific regioisomer needed to differentiate the impact of 2-substitution versus 3-substitution (3-(Furan-2-yl)azetidine) on biological activity, potency, and selectivity. This systematic approach is fundamental to lead optimization programs and would be confounded by procuring an incorrect regioisomer [1].

Exploration of Azetidine-Furan Reactivity for Novel Chemical Transformations

The strained azetidine ring coupled with an electron-rich furan offers a unique reactivity profile for synthetic methodology development. Researchers can purchase 2-(Furan-2-yl)azetidine specifically to investigate ring-opening reactions, N-functionalizations, or cross-coupling chemistries that leverage the furan's directing effects, pathways that are not accessible with the saturated oxolane analog 2-(oxolan-2-yl)azetidine [1].

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